physicochemical properties of 2-Oxocyclohexane-1-sulfonyl chloride
physicochemical properties of 2-Oxocyclohexane-1-sulfonyl chloride
An In-depth Technical Guide to the Physicochemical Properties and Applications of 2-Oxocyclohexane-1-sulfonyl Chloride
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Oxocyclohexane-1-sulfonyl chloride, a versatile reagent with significant potential in synthetic chemistry and drug development. We will delve into its core physicochemical properties, reactivity, synthesis, and spectral characteristics, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Identity and Structural Characteristics
2-Oxocyclohexane-1-sulfonyl chloride is a bifunctional organic compound featuring a cyclohexane ring substituted with both a ketone and a sulfonyl chloride group at adjacent positions. This unique arrangement of electron-withdrawing groups dictates its high reactivity and utility as a synthetic building block.
| Property | Value | Source |
| IUPAC Name | 2-oxocyclohexane-1-sulfonyl chloride | [1] |
| CAS Number | 1020842-00-5 | [1] |
| Molecular Formula | C₆H₉ClO₃S | [1] |
| Molecular Weight | 196.65 g/mol | [1] |
| InChI Key | ATDVZLDZTUDZLI-UHFFFAOYSA-N | [1] |
graph "2_Oxocyclohexane_1_sulfonyl_chloride" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O_ketone [label="O"]; S [label="S", fontcolor="#EA4335"]; O1_sulfonyl [label="O"]; O2_sulfonyl [label="O"]; Cl [label="Cl", fontcolor="#34A853"];
// Positioning C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; O_ketone [pos="-2.3,1.25!"]; S [pos="0,3.0!"]; O1_sulfonyl [pos="-1.0,3.8!"]; O2_sulfonyl [pos="1.0,3.8!"]; Cl [pos="0,4.0!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- O_ketone [style=double, len=1.2]; C1 -- S; S -- O1_sulfonyl [style=double, len=1.2]; S -- O2_sulfonyl [style=double, len=1.2]; S -- Cl; }
Caption: Chemical structure of 2-Oxocyclohexane-1-sulfonyl chloride.
Physicochemical Properties
Quantitative data for this specific molecule is not extensively published. However, based on the properties of similar sulfonyl chlorides and cyclic ketones, the following characteristics can be anticipated.
| Property | Estimated Value / Observation | Rationale |
| Appearance | Off-white to light red solid or colorless to yellow liquid. | Similar sulfonyl chlorides are often solids or liquids with a slight color.[2] |
| Odor | Pungent. | Sulfonyl chlorides are known for their sharp, irritating odors. |
| Melting Point | Not available. | Expected to be a low-melting solid. |
| Boiling Point | Not available. | Likely decomposes upon heating at atmospheric pressure. |
| Solubility | Reacts with water. Soluble in many organic solvents (e.g., benzene, toluene, ether, acetonitrile). | Sulfonyl chlorides are generally soluble in aprotic organic solvents and react with protic solvents like water and alcohols. |
Reactivity, Stability, and Mechanistic Considerations
The reactivity of 2-Oxocyclohexane-1-sulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. This makes it an excellent sulfonylating agent.
Core Reactivity:
-
Nucleophilic Substitution: The sulfonyl chloride moiety is an excellent leaving group, facilitating reactions with a wide range of nucleophiles.[1] This is the cornerstone of its synthetic utility.
-
Reaction with Amines (Aminolysis): It readily reacts with primary and secondary amines to form stable sulfonamides. This is one of the most important applications of sulfonyl chlorides in medicinal chemistry.[1][3][4]
-
Reaction with Alcohols (Alcoholysis): In a similar fashion, it reacts with alcohols to yield sulfonate esters. These esters are valuable synthetic intermediates, often used to convert an alcohol into a good leaving group.[1][3]
-
-
Friedel-Crafts Reactions: It can act as an electrophile in Friedel-Crafts type reactions to form sulfones.[1]
Stability and Handling:
-
Chemical Stability: The compound is expected to be stable under standard ambient, anhydrous conditions.[5]
-
Incompatibilities: It is incompatible with strong bases, strong oxidizing agents, alcohols, and amines (unless a reaction is intended).[2][5]
-
Moisture Sensitivity: Like most sulfonyl chlorides, it is sensitive to moisture. It reacts with water, potentially vigorously, to produce hydrochloric acid and the corresponding sulfonic acid.[2][6] This necessitates handling under an inert atmosphere (e.g., argon or nitrogen).
Caption: General reactivity of 2-Oxocyclohexane-1-sulfonyl chloride with nucleophiles.
Synthetic Methodologies
While specific, documented syntheses for this exact compound are not widely reported, its preparation can be reliably achieved through well-established methods for sulfonyl chloride formation.
Proposed Synthetic Routes:
-
From Sulfonic Acids/Salts: The most direct route involves the chlorination of 2-oxocyclohexane-1-sulfonic acid or its corresponding salt (e.g., sodium or ammonium salt).[1] Chlorinating agents like oxalyl chloride or thionyl chloride are effective for this transformation. The use of oxalyl chloride is often preferred as it produces volatile byproducts (CO, CO₂, HCl), simplifying product purification.[1]
-
Oxidative Chlorination of Thiols/Disulfides: A powerful alternative is the oxidative chlorination of the corresponding thiol (2-mercaptocyclohexanone) or its disulfide.[1] Various reagent systems can achieve this, including:
Caption: A plausible synthetic route to the target compound.
Spectral Characterization and Elucidation
Structural confirmation relies on a combination of standard spectroscopic techniques. The expected spectral data are as follows:
-
Infrared (IR) Spectroscopy:
-
S=O Stretch: Two strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the sulfonyl group, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[8]
-
C=O Stretch: A strong absorption band corresponding to the ketone carbonyl group is expected around 1715 cm⁻¹.[9]
-
C-H Stretch: Bands for alkane C-H stretching will appear around 2850-3000 cm⁻¹.[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show a series of multiplets corresponding to the protons on the cyclohexane ring. The proton at the C1 position (alpha to both the sulfonyl chloride and ketone) would be significantly deshielded, appearing at a downfield chemical shift (likely > 3.5 ppm) due to the strong electron-withdrawing effects of the adjacent groups.[8]
-
¹³C NMR: The carbonyl carbon would exhibit a characteristic signal in the downfield region (> 190 ppm). The carbon attached to the sulfonyl chloride group would also be significantly deshielded.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺). A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak approximately one-third the intensity of the M⁺ peak) would be a key diagnostic feature.[8]
-
Common fragmentation pathways would likely involve the loss of Cl, SO₂, or cleavage of the cyclohexane ring.
-
Applications in Research and Drug Development
2-Oxocyclohexane-1-sulfonyl chloride is not merely a chemical curiosity; it is a valuable tool for synthetic chemists.
-
Introduction of the 2-Oxocyclohexylsulfonyl Moiety: Its primary use is as a reagent to introduce the 2-oxocyclohexylsulfonyl group into target molecules. This can be crucial for modifying the steric and electronic properties of a lead compound in drug discovery.[1]
-
Synthesis of Complex Sulfonamides: The sulfonamide functional group is a key pharmacophore present in a wide range of therapeutic agents, including antibiotics, diuretics, and enzyme inhibitors.[3][4] This reagent provides a direct route to novel sulfonamides with a cyclic ketone functionality, which can be used to explore new binding interactions or serve as a handle for further chemical modification.
-
Formation of Reactive Intermediates: The synthesis of sulfonate esters from this reagent provides access to valuable intermediates. The resulting 2-oxocyclohexylsulfonate group is an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.[3]
Safety and Handling Precautions
As a highly reactive chemical, strict adherence to safety protocols is mandatory.
-
Primary Hazards: The compound is corrosive and causes severe skin burns and eye damage.[1][2]
-
Reactivity Hazards: It reacts with water, potentially liberating toxic and corrosive hydrogen chloride gas.[2]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.[6]
-
Storage: Store in a cool, dry place away from incompatible materials, under an inert atmosphere if possible, to prevent degradation from moisture.
References
-
Synthesis of sulfonyl chloride substrate precursors - Rsc.org. [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. [Link]
-
Material Safety Data Sheet - Sulfuryl chloride - Cole-Parmer. [Link]
-
sulphuryl chloride - Sdfine. [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. [Link]
-
Spectroscopy Data for Undergraduate Teaching - ERIC. [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. [Link]
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - MPG.PuRe. [Link]
-
Sulfonyl chloride synthesis by oxidation - Organic Chemistry Portal. [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
Sources
- 1. 2-Oxocyclohexane-1-sulfonyl chloride | Benchchem [benchchem.com]
- 2. fishersci.ie [fishersci.ie]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 8. acdlabs.com [acdlabs.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
